7-idrossicoumarine

7-Hydroxycoumarins are a class of organic compounds characterized by the presence of a coumarin nucleus with a hydroxy group attached at the 7-position. These compounds exhibit diverse biological activities, making them of significant interest in pharmaceutical and natural product research. Structurally, 7-hydroxycoumarins often display characteristic features such as a benzene ring fused to a pyran ring via a double bond, with an additional hydroxy group attached at the 7th carbon atom. Due to their structural characteristics, these compounds have been found to possess antioxidant, anti-inflammatory, and antimicrobial properties.

In natural products, 7-hydroxycoumarins are prevalent in various plants and can be isolated from sources such as Angelica dahurica, Scutellaria baicalensis, and Paeonia lactiflora. They play important roles in plant defense mechanisms against pathogens and pests. In addition to their natural occurrence, 7-hydroxycoumarins have also been synthesized through chemical methods for use in drug discovery and development.

The synthesis of 7-hydroxycoumarins involves multi-step organic reactions such as Friedel-Crafts acylation followed by hydroxylation at the 7-position. These compounds are valuable intermediates in the pharmaceutical industry, serving as starting materials for further derivatization to explore their potential therapeutic applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

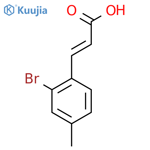

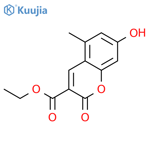

|

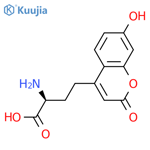

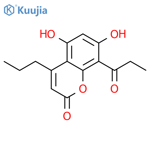

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate | 52400-12-1 | C13H12O5 |

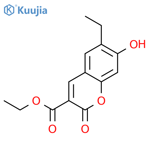

|

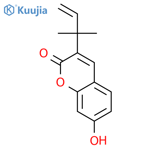

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate | 84165-75-3 | C14H14O5 |

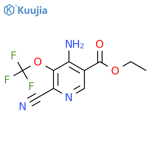

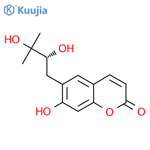

|

(+)-Peusedanol | 20516-23-8 | C14H16O5 |

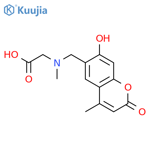

|

Umckalin | 43053-62-9 | C11H10O5 |

|

Methyl Calcein Blueindicator for complexometry copper | 81028-96-8 | C14H15NO5 |

|

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid | 905442-42-4 | C13H13NO5 |

|

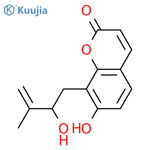

7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin | 56881-08-4 | C14H14O3 |

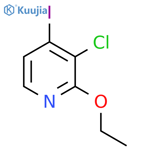

|

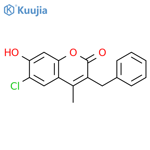

3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one | 109650-11-5 | C17H13ClO3 |

|

2H-1-Benzopyran-2-one, 7-hydroxy-8-(2-hydroxy-3-methyl-3-butenyl)-,(S)- | 103629-86-3 | C14H14O4 |

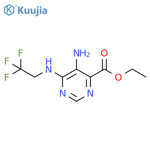

|

5,7-dihydroxy-8-propanoyl-4-propyl-2H-chromen-2-one | 166983-58-0 | C15H16O5 |

Letteratura correlata

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

Fornitori consigliati

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati